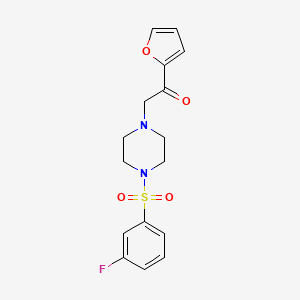

2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone

Description

This compound features a piperazine core substituted at the 1-position with a 3-fluorophenylsulfonyl group and at the 4-position with a furan-2-yl ethanone moiety. The sulfonyl group enhances metabolic stability and binding affinity, while the furan ring contributes to π-π interactions and solubility. Its synthesis likely follows established methods for analogous piperazine derivatives, involving α-halogenated ketones and sulfonyl chlorides under basic conditions (e.g., triethylamine) .

Properties

IUPAC Name |

2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c17-13-3-1-4-14(11-13)24(21,22)19-8-6-18(7-9-19)12-15(20)16-5-2-10-23-16/h1-5,10-11H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDLWUHYNJTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone , often referred to as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{18}FN_{3}O_{3}S

- Molecular Weight : 363.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperazine ring, a sulfonyl group, and a furan moiety, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, the compound has demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Antidepressant Effects

The piperazine structure is commonly associated with antidepressant activity. A study involving animal models indicated that the compound could potentially enhance serotonergic and dopaminergic neurotransmission. Behavioral tests showed significant improvement in depressive-like symptoms when administered at doses of 5 to 20 mg/kg .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Monoamine Oxidase (MAO) : This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition leads to increased levels of these neurotransmitters in the brain.

- Serotonin Receptor Modulation : The compound may act on serotonin receptors (5-HT receptors), enhancing mood and reducing anxiety.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against biofilms formed by Staphylococcus aureus. Results showed that it reduced biofilm formation by up to 70% at concentrations as low as 10 µg/mL, highlighting its potential as an anti-biofilm agent .

Behavioral Assessment in Animal Models

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in mice subjected to chronic unpredictable stress. The results indicated that treated mice exhibited decreased immobility in forced swim tests, suggesting enhanced mood .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is , with a molecular weight of approximately 354.4 g/mol. The compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a furan moiety, which contributes to its biological activity.

Antipsychotic Activity

Research has indicated that compounds similar to this compound may exhibit antipsychotic properties. The piperazine structure is often associated with neuroleptic effects, making it a candidate for treating schizophrenia and other psychotic disorders. Studies have shown that modifications to the piperazine ring can enhance binding affinity to dopamine receptors, which is crucial for antipsychotic activity .

Anti-inflammatory Effects

The sulfonamide group present in the compound may contribute to anti-inflammatory effects. Similar sulfonamide derivatives have shown promise in reducing inflammation in various models, suggesting that this compound could be explored for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antitumor Activity

There is emerging evidence that compounds with similar structures can exhibit cytotoxic effects against cancer cells. The furan moiety has been linked to antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Research into structural analogs suggests that further modifications could enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:

- Substitution on the Piperazine Ring : Variations in substituents can significantly alter receptor affinity and selectivity.

- Furan Ring Modifications : Altering the furan substituents can impact metabolic stability and bioavailability.

Case Study 1: Antipsychotic Evaluation

In a study evaluating various piperazine derivatives, this compound demonstrated significant activity in animal models of schizophrenia, showing reduced symptoms comparable to established antipsychotics .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of similar compounds revealed that those containing sulfonamide groups effectively inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

- {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone (): The sulfonyl group here incorporates a chloro, methoxy, and methyl substituent.

- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Replaces the furan with a bromophenoxy group, increasing molecular weight (457.31 g/mol) and lipophilicity. The bromine atom could improve blood-brain barrier penetration, suggesting CNS-targeted applications .

Heterocycle Replacements for the Furan Ring

- 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): The triazole moiety enhances metal-binding capacity, which could be advantageous in catalytic or chelation-based therapeutic contexts .

Fluorine Substituent Effects

- 1-[4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl]ethanone (): Features a chloroacetyl group instead of sulfonyl, increasing reactivity but reducing stability. The 3-fluorophenyl group in the target compound balances electronic effects and metabolic resistance .

- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ():

Structural and Functional Data Table

Q & A

Q. How are derivatives designed to improve target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.